

Spectral Data Analysis of Perfluoro-3,7-dimethyloctanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: Perfluoro-3,7-dimethyloctanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available spectral data for **Perfluoro-3,7-dimethyloctanoic acid** (PF-3,7-DMOA), a branched-chain perfluoroalkyl carboxylic acid. Due to the limited availability of public spectral data for this specific compound, this guide combines existing mass spectrometry data with representative methodologies and illustrative nuclear magnetic resonance data to provide a comprehensive analytical framework.

Mass Spectrometry (MS) Data

Mass spectrometry is a critical technique for the identification and quantification of per- and polyfluoroalkyl substances (PFAS). The following data has been compiled from publicly available resources.

Tabulated Mass Spectrometry Data

The table below summarizes the mass spectrometry data for the deprotonated molecule of **Perfluoro-3,7-dimethyloctanoic acid** ($[M-H]^-$).

Parameter	Value	Source
Molecular Formula	$C_{10}HF_{19}O_2$	--INVALID-LINK--
Molecular Weight	514.08 g/mol	--INVALID-LINK--
Precursor Ion (m/z)	512.95947	--INVALID-LINK--
Adduct	$[M-H]^-$	--INVALID-LINK--
Fragment Ions (m/z)		
468.9697	--INVALID-LINK--	
268.98264	--INVALID-LINK--	
218.98668	--INVALID-LINK--	
68.99557	--INVALID-LINK--	

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

The following is a representative experimental protocol for the analysis of **Perfluoro-3,7-dimethyloctanoic acid**, based on common methodologies for PFAS analysis.

Instrumentation:

- Liquid Chromatograph: Vanquish LC system (Thermo Scientific) or equivalent.
- Mass Spectrometer: Exploris 120 Orbitrap (Thermo Scientific) or equivalent high-resolution mass spectrometer.[\[1\]](#)
- Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

Chromatographic Conditions:

- Column: A C18 reversed-phase column suitable for PFAS analysis (e.g., Waters ACQUITY UPLC BEH C18, Agilent ZORBAX RRHD Eclipse Plus C18).
- Mobile Phase A: 20 mM ammonium acetate in water.

- Mobile Phase B: Acetonitrile or Methanol.
- Gradient: A typical gradient would start at a low percentage of organic phase (e.g., 10% B), ramping up to a high percentage (e.g., 95% B) to elute the analyte, followed by a re-equilibration step.
- Flow Rate: 0.3 - 0.5 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 - 10 µL.

Mass Spectrometry Conditions:

- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Capillary Voltage: 3.0 - 3.5 kV.
- Source Temperature: 120 - 150 °C.
- Desolvation Gas Flow: 600 - 800 L/hr.
- Desolvation Temperature: 350 - 450 °C.
- Acquisition Mode: Full scan for precursor identification and targeted MS/MS for fragmentation analysis.
- Collision Energy: Ramped or fixed collision energy (e.g., 10-40 eV) to induce fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

As of the last update, experimental NMR spectral data for **Perfluoro-3,7-dimethyloctanoic acid** is not available in publicly accessible databases. The following data is a hypothetical representation based on the known structure of the molecule and typical ¹⁹F NMR chemical shifts for similar branched perfluoroalkyl substances. This is for illustrative purposes only.

Tabulated ^{19}F NMR Data (Hypothetical)

Assignment	Chemical Shift (δ) / ppm	Multiplicity
-CF ₃ (at C-7)	-72 to -75	t
-CF ₃ (at C-3)	-78 to -82	m
-CF ₂ - (chain)	-118 to -126	m
-CF- (at C-3)	-135 to -145	m
-CF- (at C-7)	-175 to -185	m
-COOH	Not observed in ^{19}F NMR	-

Experimental Protocol: ^{19}F Nuclear Magnetic Resonance (NMR) Spectroscopy

The following is a general protocol for acquiring ^{19}F NMR spectra of perfluorinated compounds.

Sample Preparation:

- Dissolve 5-10 mg of **Perfluoro-3,7-dimethyloctanoic acid** in a suitable deuterated solvent (e.g., Acetone-d₆, Acetonitrile-d₃).
- Transfer the solution to a 5 mm NMR tube.
- Add a small amount of a reference standard, such as trifluorotoluene (C₆H₅CF₃, $\delta \approx$ -63 ppm) or hexafluorobenzene (C₆F₆, $\delta \approx$ -164.9 ppm), for chemical shift referencing.

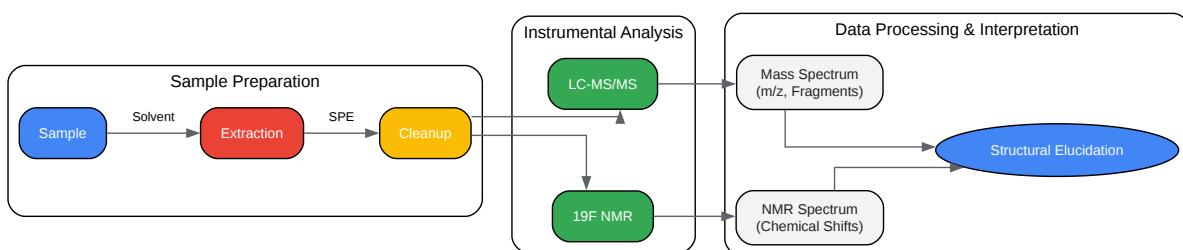
Instrumental Parameters:

- Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a fluorine-observe probe.
- Nucleus: ^{19}F
- Temperature: 298 K
- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

- Acquisition Parameters:
 - Spectral Width: A wide spectral width is necessary to cover the entire range of ^{19}F chemical shifts (e.g., -50 to -250 ppm).
 - Number of Scans: 128 or more, depending on the sample concentration.
 - Relaxation Delay: 2-5 seconds.
- Processing:
 - Apply a Fourier transform to the free induction decay (FID).
 - Phase and baseline correct the spectrum.
 - Reference the spectrum to the internal standard.

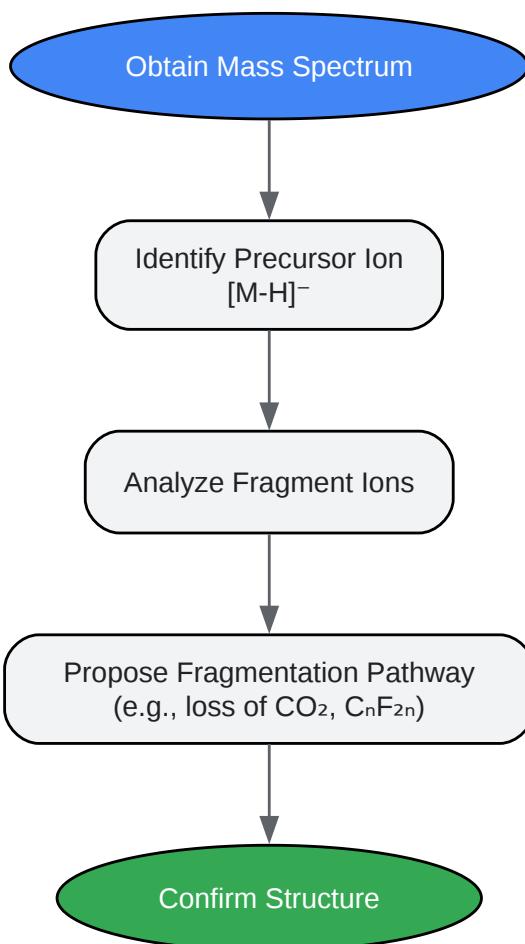
Visualizations

The following diagrams illustrate the general analytical workflow for the characterization of **Perfluoro-3,7-dimethyloctanoic acid**.



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Caption: General analytical workflow for **Perfluoro-3,7-dimethyloctanoic acid**.



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Caption: Logical flow for mass spectral data interpretation.

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References

- 1. halocolumns.com [halocolumns.com]
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